(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a key structural element in a series of novel oxazolidinone derivatives []. These compounds exhibited promising antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. The incorporation of the (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine moiety likely contributes to enhancing the antibacterial potency and potentially overcoming resistance mechanisms.
The compound plays a crucial role in the development of potent antifungal agents. For instance, it is incorporated into the structure of substituted 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives []. These compounds displayed notable activity against various fungal strains, highlighting the potential of this structural motif for developing novel antifungal therapies.
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine has been investigated as a component of topical androgen receptor antagonists for treating androgenetic alopecia (AGA) []. Through systematic structural modifications and optimization, a potent and selective antagonist with favorable pharmacokinetic properties was identified. This research demonstrates the potential of this scaffold in developing effective and safe treatments for AGA with reduced systemic side effects.
This moiety serves as a key building block in the design of novel acyclic amide cannabinoid-1 receptor inverse agonists [, ]. These compounds have shown potent and selective activity, good oral bioavailability, and efficacy in reducing food intake and body weight in rodent models. These findings highlight the potential of this chemical scaffold for developing anti-obesity therapeutics.
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a crucial component in the development of bacterial phosphopantetheinyl transferase (PPTase) inhibitors []. These inhibitors demonstrated submicromolar potency against bacterial Sfp-PPTase while exhibiting no activity toward the human orthologue. This selectivity makes them attractive candidates for the development of novel antibacterial agents.
The compound has shown promise as a building block for kinase inhibitors, specifically KDR kinase inhibitors []. Through optimization efforts guided by biological screening and molecular modeling, potent inhibitors with significant KDR kinase inhibitory activity were identified. This research highlights the potential of this moiety in developing novel anticancer agents targeting KDR kinase.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: